molecular formula C11H14N2O B15272432 3-(7-Amino-1H-indol-1-yl)propan-1-ol

3-(7-Amino-1H-indol-1-yl)propan-1-ol

Cat. No.: B15272432
M. Wt: 190.24 g/mol
InChI Key: RVDYUARXKMTNJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Amino-1H-indol-1-yl)propan-1-ol typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Mannich reaction, which involves the condensation of indole with formaldehyde and a secondary amine . The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(7-Amino-1H-indol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(7-aminoindol-1-yl)propan-1-ol

InChI

InChI=1S/C11H14N2O/c12-10-4-1-3-9-5-7-13(11(9)10)6-2-8-14/h1,3-5,7,14H,2,6,8,12H2

InChI Key

RVDYUARXKMTNJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N(C=C2)CCCO

Origin of Product

United States

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